molecular formula C8H8N2O3 B1246007 N'-formyl-2-hydroxybenzohydrazide

N'-formyl-2-hydroxybenzohydrazide

Cat. No.: B1246007
M. Wt: 180.16 g/mol
InChI Key: QKOBGJNIHZDKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-formyl-2-hydroxybenzohydrazide is a carbohydrazide. It derives from a benzohydrazide.

Scientific Research Applications

Thermosalient Effects and Negative Compressibility

The study by Lončarić et al. (2017) explores the thermosalient effect of a related compound, N′-2-propylidene-4-hydroxybenzohydrazide, which undergoes a reversible phase transition with pronounced mechanical motion and negative thermal expansion. This indicates potential use in materials science for temperature-responsive materials (Lončarić et al., 2017).

Synthesis of Heterocyclic Compounds

Sarshira et al. (2016) have synthesized various heterocyclic compounds from 2-hydroxy benzohydrazide, which is structurally related to N'-formyl-2-hydroxybenzohydrazide. This research suggests its utility in creating diverse organic compounds with potential applications in medicinal chemistry (Sarshira et al., 2016).

Antimycobacterial Activity

Bhole and Bhusari (2009) demonstrated that derivatives of p-hydroxybenzohydrazide, closely related to this compound, exhibit significant antimycobacterial activity. This suggests potential applications in developing antimicrobial agents (Bhole & Bhusari, 2009).

Schiff Bases and Antimicrobial Activity

The work by Wang et al. (2008) on Schiff bases derived from 3-hydroxybenzohydrazide shows antimicrobial properties, indicating possible applications in antimicrobial drug development (Wang et al., 2008).

Antibacterial Properties

Lu Jun (2012) synthesized N-[1-(substituted phenyl)ethyl]-2-hydroxybenzohydrazide derivatives, which showed significant antibacterial activities. This suggests the potential for this compound in developing antibacterial agents (Lu Jun, 2012).

Binding to Human Serum Albumin

Tong et al. (2015) studied the binding of a bromine-substituted hydrazone derivative of 2-hydroxybenzohydrazide to human serum albumin, revealing its potential in biochemistry and pharmacology (Tong et al., 2015).

Application in Copper-Catalyzed Reactions

Yan et al. (2014) demonstrated the use of 2-hydroxybenzohydrazides as ligands in environmentally friendly copper-catalyzed N-arylation reactions, suggesting applications in green chemistry (Yan et al., 2014).

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-[(2-hydroxybenzoyl)amino]formamide

InChI

InChI=1S/C8H8N2O3/c11-5-9-10-8(13)6-3-1-2-4-7(6)12/h1-5,12H,(H,9,11)(H,10,13)

InChI Key

QKOBGJNIHZDKRJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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